molecular formula C9H20ClN B1443161 2-(Butan-2-yl)piperidine hydrochloride CAS No. 1334146-89-2

2-(Butan-2-yl)piperidine hydrochloride

Cat. No. B1443161
M. Wt: 177.71 g/mol
InChI Key: GBAVQAFHULGZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butan-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C10H21ClN. It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular weight of 2-(Butan-2-yl)piperidine hydrochloride is 177.71 g/mol. The InChI code is 1S/C9H19N.ClH/c1-3-8(2)9-6-4-5-7-10-9;/h8-10H,3-7H2,1-2H3;1H .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific reactions for 2-(Butan-2-yl)piperidine hydrochloride are not mentioned in the available resources.


Physical And Chemical Properties Analysis

2-(Butan-2-yl)piperidine hydrochloride is a powder at room temperature .

Scientific Research Applications

Neuropharmacology and Alzheimer's Disease

2-(Butan-2-yl)piperidine hydrochloride derivatives, such as donepezil, a piperidine derivative, have been extensively studied for their neuropharmacological applications. Donepezil is a central acetylcholinesterase inhibitor approved for treating mild-to-moderate Alzheimer's disease. It demonstrates significant improvement in cognition, global function, and activities of daily living in patients with Alzheimer's and vascular dementia. The therapeutic levels are achieved with doses of 5 – 10 mg/day, indicating its efficient oral absorption and long elimination half-life, which support once-daily dosing (Román & Rogers, 2004).

Organic Synthesis and N-Heterocycles

The compound's derivatives have found significant use in organic synthesis, particularly in the stereoselective synthesis of amines and N-heterocycles. Research focusing on chiral sulfinamides, closely related to 2-(Butan-2-yl)piperidine, demonstrates its utility in generating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for synthesizing natural products and therapeutically relevant molecules (Philip et al., 2020).

Bioactive Compound Production

The role of 2-(Butan-2-yl)piperidine derivatives in the biosynthesis of bioactive compounds, particularly in relation to endophytes from the Piper spp., underscores its importance in natural product chemistry. Endophytes producing piperidine and piperine alkaloids showcase potential therapeutic benefits, emphasizing the need for further research into these bioactive molecules. Such studies highlight the compound's relevance in discovering novel natural products with medicinal properties (Mitra et al., 2021).

Enzyme Inhibition for Therapeutic Applications

2-(Butan-2-yl)piperidine derivatives have been explored for their enzyme inhibitory effects, particularly in the context of dipeptidyl peptidase IV (DPP IV) inhibitors. These inhibitors play a vital role in treating type 2 diabetes mellitus by enhancing the bioavailability of incretin molecules, which promote insulin secretion. The structural flexibility and enzyme inhibition potential of piperidine derivatives highlight their significance in developing new antidiabetic drugs (Mendieta et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, H335, and precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-(Butan-2-yl)piperidine hydrochloride, is an important task of modern organic chemistry .

properties

IUPAC Name

2-butan-2-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-3-8(2)9-6-4-5-7-10-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAVQAFHULGZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butan-2-yl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Butan-2-yl)piperidine hydrochloride
Reactant of Route 2
2-(Butan-2-yl)piperidine hydrochloride
Reactant of Route 3
2-(Butan-2-yl)piperidine hydrochloride
Reactant of Route 4
2-(Butan-2-yl)piperidine hydrochloride
Reactant of Route 5
2-(Butan-2-yl)piperidine hydrochloride
Reactant of Route 6
2-(Butan-2-yl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.